Trichodermin

Descripción general

Descripción

Trichodermin, also known as this compound, is a sesquiterpenoid antibiotic that belongs to the class of organic compounds known as trichothecenes. These compounds are characterized by the presence of an epoxide ring and a benzopyran derivative with various substituents. This compound is primarily produced by fungal species such as Trichoderma, Fusarium, and Myrothecium. It exhibits significant inhibitory activity against the growth of many pathogenic fungi, making it a valuable compound in both agricultural and medical fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of trichoderonin involves several steps, starting with the conversion of farnesyl diphosphate to trichodiene, catalyzed by the enzyme trichodiene synthase encoded by the tri5 gene. This is followed by a series of enzymatic reactions involving the tri3, tri4, and tri11 genes, which are responsible for the acetylation and other modifications necessary to produce trichoderonin .

Industrial Production Methods

Industrial production of trichoderonin typically involves the cultivation of Trichoderma species under controlled conditions to maximize the yield of the compound. The process includes optimizing the growth medium, temperature, pH, and other environmental factors to enhance the production of trichoderonin. The compound is then extracted and purified using various chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Trichodermin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in trichoderonin.

Substitution: Substitution reactions can introduce new functional groups into the trichoderonin molecule

Common Reagents and Conditions

Common reagents used in the reactions involving trichoderonin include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired modifications .

Major Products

The major products formed from the reactions of trichoderonin include trichodermol and other this compound derivatives. These derivatives often exhibit enhanced antimicrobial and cytotoxic activities compared to the parent compound .

Aplicaciones Científicas De Investigación

Biological Control in Agriculture

Trichodermin is primarily recognized for its efficacy as a biocontrol agent against various plant pathogens. It operates through several mechanisms:

- Antifungal Activity : this compound exhibits strong inhibitory effects against a wide range of plant pathogenic fungi, including Rhizoctonia solani, Fusarium oxysporum, and Botrytis cinerea. Studies have demonstrated that strains such as Trichoderma harzianum and Trichoderma viride can suppress the growth of these pathogens effectively .

- Plant Growth Promotion : Beyond disease control, this compound enhances plant growth by improving nutrient uptake and inducing systemic resistance in plants. This dual functionality makes it a valuable component in sustainable agricultural practices .

- Mechanisms of Action : The biocontrol properties of this compound are attributed to:

Therapeutic Applications

Recent research has revealed this compound's potential as a therapeutic agent in oncology:

- Cancer Cell Inhibition : this compound has been shown to induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma and ovarian cancer. Mechanistically, it triggers mitochondrial dysfunction and activates caspase pathways leading to cell death .

- Cell Cycle Arrest : Studies indicate that this compound can arrest the cell cycle at the G0/G1 phase by inhibiting the c-Myc oncogene, which is crucial for cell proliferation. This property suggests its potential as a chemotherapeutic agent .

- In Vivo Efficacy : In animal models, this compound has demonstrated effectiveness in reducing tumor growth, indicating its promise for further development as a clinical treatment .

Summary of Key Findings

The following table summarizes the applications of this compound across different domains:

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A field trial involving Trichoderma harzianum showed a significant reduction in disease incidence caused by Rhizoctonia solani in tomato crops, leading to improved yields and reduced reliance on chemical fungicides .

- Case Study 2 : In vitro studies on oral squamous cell carcinoma demonstrated that treatment with this compound resulted in decreased cell proliferation and increased apoptosis markers, supporting its potential as an anticancer agent .

Mecanismo De Acción

Trichodermin exerts its effects by inhibiting the peptidyl transferase involved in eukaryotic protein synthesis. This inhibition disrupts the production of essential proteins, leading to the death of the target organism. The molecular targets of trichoderonin include the ribosomal RNA and associated proteins involved in the translation process .

Comparación Con Compuestos Similares

Trichodermin is unique among trichothecenes due to its specific structural features and biological activities. Similar compounds include:

Trichodermol: A closely related compound with similar antimicrobial properties.

Trichothecin: Another trichothecene with distinct structural and functional characteristics.

Verrucarin: A trichothecene with potent cytotoxic activity

Actividad Biológica

Trichodermin is a trichothecene mycotoxin produced by certain species of the fungus Trichoderma, particularly Trichoderma brevicompactum. This compound has garnered attention for its diverse biological activities, including antimicrobial, cytotoxic, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by a complex chemical structure that includes an olefinic group at positions C-9 and C-10 and an epoxide group between C-12 and C-13. These structural features are crucial for its biological activity. The compound acts primarily by inhibiting protein synthesis in eukaryotic cells through its interaction with the ribosome, specifically targeting the peptidyl transferase center .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a variety of pathogens, including bacteria and fungi. Its efficacy has been demonstrated through various studies:

- Against Fungi : this compound has shown significant activity against filamentous fungi such as Botrytis cinerea and Rhizoctonia solani, which are known to cause plant diseases .

- Against Bacteria : It also displays antimicrobial effects against several bacterial strains, making it a candidate for agricultural applications in controlling plant pathogens .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 2.0 µg/mL |

| Botrytis cinerea | 1.5 µg/mL |

| Rhizoctonia solani | 1.0 µg/mL |

| Escherichia coli | 4.0 µg/mL |

Cytotoxic Activity

Research indicates that this compound selectively induces apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology. For instance, studies have shown that this compound can inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value as low as 1.93 µg/mL .

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:

- MCF-7 Cells : Significant reduction in cell viability at concentrations above 1.5 µg/mL.

- HeLa Cells : Similar trends were observed, with IC50 values around 2.0 µg/mL.

These findings highlight this compound's potential as a lead compound for developing new anticancer therapies.

Agricultural Applications

This compound's role in agriculture is primarily linked to its ability to enhance plant growth and protect against soil-borne pathogens. The application of Trichoderma species containing this compound has been shown to improve crop yield and quality across various species.

Table 2: Effects of this compound on Crop Yield

| Crop Type | Yield Increase (%) | Pathogen Suppression |

|---|---|---|

| Tomatoes | 30% | Fusarium oxysporum |

| Cucumbers | 25% | Pythium aphanidermatum |

| Corn | 20% | Sclerotium rolfsii |

Propiedades

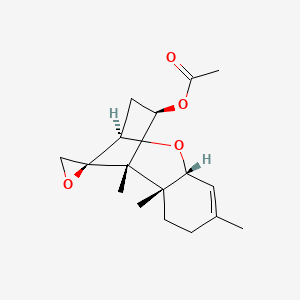

IUPAC Name |

[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-10-5-6-15(3)12(7-10)21-14-8-13(20-11(2)18)16(15,4)17(14)9-19-17/h7,12-14H,5-6,8-9H2,1-4H3/t12-,13-,14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEGCRMUYSKRRR-IKIFYQGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017605 | |

| Record name | Trichodermin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4682-50-2 | |

| Record name | Trichodermin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichodermin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHODERMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF22557W91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.